2-Hydroxy-5-((3-(hydroxy(oxido)amino)phenyl)diazenyl)benzoic acid
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Overview
Description
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid is an organic compound with the molecular formula C13H9N3O5 and a molecular weight of 287.234 g/mol . This compound is known for its vibrant color and is often used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound is also referred to as an azo dye due to its vivid coloration properties.
Preparation Methods
The synthesis of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-nitroaniline, followed by coupling with 2-hydroxybenzoic acid in an alkaline solution . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The product is then recrystallized from a toluene-acetone mixture (3:1 v/v) to obtain red-orange crystals .
Chemical Reactions Analysis
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.
Biology: The compound is used in staining techniques to visualize biological specimens under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to change color in response to pH changes makes it useful as a pH indicator in various applications .
Comparison with Similar Compounds
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid can be compared with other azo compounds such as:
2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid: Similar in structure but with a different position of the nitro group, leading to different chemical properties.
2-hydroxy-5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid: Contains a naphthalene ring, which affects its chemical behavior and applications.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid.
Properties
CAS No. |
6283-26-7 |
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Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21/h1-7,17H,(H,18,19) |
InChI Key |
LJOXBIGRIKPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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